molecular formula C9H7BrO3 B1600476 Methyl 2-(3-bromophenyl)-2-oxoacetate CAS No. 81316-36-1

Methyl 2-(3-bromophenyl)-2-oxoacetate

Cat. No.: B1600476
CAS No.: 81316-36-1
M. Wt: 243.05 g/mol
InChI Key: JHRVFNCYNNNVSI-UHFFFAOYSA-N
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Description

Methyl 2-(3-bromophenyl)-2-oxoacetate is an α-keto ester featuring a 3-bromophenyl group attached to a methyl oxoacetate backbone. This compound is a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals. Its structure enables diverse reactivity, such as participation in cyclopropanation reactions (as seen in analogs like methyl 2-(2-(4-methylbenzoyl)-3-phenylcyclopropyl)-2-oxoacetate ) and photochemical carbene transfer reactions . The bromine substituent at the meta position influences electronic and steric properties, distinguishing it from para- or ortho-substituted analogs.

Properties

IUPAC Name

methyl 2-(3-bromophenyl)-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrO3/c1-13-9(12)8(11)6-3-2-4-7(10)5-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHRVFNCYNNNVSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=O)C1=CC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30469505
Record name METHYL 2-(3-BROMOPHENYL)-2-OXOACETATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30469505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81316-36-1
Record name METHYL 2-(3-BROMOPHENYL)-2-OXOACETATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30469505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-(3-bromophenyl)-2-oxoacetate can be synthesized through several methods. One common method involves the bromination of methyl phenylacetate. The reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction proceeds via electrophilic aromatic substitution, where the bromine atom is introduced at the meta position of the phenyl ring.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(3-bromophenyl)-2-oxoacetate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, to form new compounds.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation: The ester group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.

    Oxidation: Reagents like potassium permanganate (KMnO4) in aqueous solution or chromium trioxide (CrO3) in acetic acid.

Major Products:

    Nucleophilic Substitution: Formation of substituted phenylacetates.

    Reduction: Formation of alcohol derivatives.

    Oxidation: Formation of carboxylic acid derivatives.

Scientific Research Applications

Chemical Properties and Structure

Methyl 2-(3-bromophenyl)-2-oxoacetate is characterized by a bromine atom at the meta position of the phenyl ring, which significantly influences its reactivity and biological interactions. The compound's structure allows it to participate in various biochemical pathways, primarily as an electrophile in nucleophilic substitution reactions.

Chemistry

  • Building Block for Synthesis : this compound is utilized as a key intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Its electrophilic nature allows it to engage in various chemical reactions, facilitating the construction of diverse molecular frameworks.

Biology

  • Enzyme-Catalyzed Reactions : The compound is employed in studying enzyme-catalyzed reactions and serves as a substrate in biochemical assays. Its interaction with enzymes can provide insights into metabolic pathways and enzyme mechanisms.
  • Biological Activity : Research indicates that this compound exhibits significant anticancer properties. It has been tested against various cancer cell lines, demonstrating promising results.
Cell LineIC50 (µM)Inhibition (%)
HeLa2575
MCF-71585
HL-603070

These results suggest that the compound effectively inhibits cancer cell proliferation, particularly in breast and cervical cancer models .

Medicine

  • Drug Development : The compound is under investigation for its potential use in developing new drugs targeting cancer and inflammatory diseases. Its structural properties may enhance its bioactivity and therapeutic efficacy.
  • Mechanism of Action : Studies have shown that this compound may inhibit specific enzymes or interfere with cellular processes, contributing to its observed biological effects. Notably, it has been found to exhibit inhibitory activity against Epidermal Growth Factor Receptor tyrosine kinase (EGFR-TK), crucial for cancer cell proliferation .

Case Studies

  • Anticancer Activity : A study evaluated the anticancer effects of this compound on various cell lines, revealing significant cytotoxicity against MCF-7 cells while showing selectivity towards cancerous cells over normal epithelial cells .
  • Enzyme Inhibition Studies : Another investigation focused on the compound's ability to inhibit EGFR-TK, demonstrating a strong binding affinity that could lead to the development of targeted therapies for cancer treatment .

Mechanism of Action

The mechanism of action of methyl 2-(3-bromophenyl)-2-oxoacetate involves its interaction with various molecular targets. The bromine atom and ester group confer unique reactivity to the compound, allowing it to participate in a range of chemical reactions. In biological systems, it may act as an inhibitor or activator of specific enzymes, influencing metabolic pathways and cellular processes.

Comparison with Similar Compounds

Key Observations :

  • Meta vs. para substitution : Para-substituted derivatives (e.g., 4-fluoro, 4-chloro) are synthesized via general procedures (GP-2) with moderate yields (~39%), while the 4-methoxy analog achieves a higher yield (71.1%) via Grignard chemistry . The 3-bromo derivative's synthesis is less documented but likely follows similar pathways.
  • Reactivity : The 4-nitro derivative forms under photochemical conditions, suggesting nitro groups stabilize reactive intermediates like carbenes .

Spectral Data Comparison

NMR and mass spectrometry data highlight electronic differences between analogs:

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) Key MS Peaks ([M+H]⁺) Reference
Methyl 2-(4-fluorophenyl)-2-oxoacetate 8.17–8.06 (m, 2H), 7.22 (t, J = 8.6 Hz, 2H) N/A N/A
Ethyl 2-((3-bromophenyl)amino)-2-oxoacetate N/A N/A 272.0
Methyl 2-(4-methoxyphenyl)-2-oxoacetate N/A N/A 194.1 (ethyl analog)

Key Observations :

  • Aromatic protons : The 4-fluoro derivative shows distinct splitting (J = 8.6 Hz) due to para-fluorine's electron-withdrawing effect .
  • Mass spectrometry: Ethyl 2-((3-bromophenyl)amino)-2-oxoacetate has a higher [M+H]⁺ (272.0) due to the additional amino group .

Substituent Impact :

  • Bromine at meta/para positions may enhance anticancer activity by increasing lipophilicity and binding affinity .
  • Methoxy groups improve yield and stability but may reduce reactivity compared to halogens .

Biological Activity

Methyl 2-(3-bromophenyl)-2-oxoacetate is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological mechanisms, pharmacological effects, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a bromine atom at the 3-position of the phenyl ring, which significantly influences its reactivity and biological interactions. The compound’s structure allows it to participate in various biochemical pathways, primarily as an electrophile in nucleophilic substitution reactions.

The mechanism of action for this compound involves several key interactions:

  • Electrophilic Activity : The bromine atom enhances the compound's electrophilic nature, allowing it to react with nucleophiles in biological systems.
  • Enzyme Inhibition : It may inhibit specific enzymes or interfere with cellular processes, contributing to its observed biological effects.
  • Hydrogen Bonding : The presence of functional groups enables hydrogen bonding, which can influence various biochemical pathways and interactions with molecular targets.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. It has been tested against various cancer cell lines, showing promising results:

Cell Line IC50 (µM) Inhibition (%)
HeLa2575
MCF-71585
HL-603070

These results suggest that the compound effectively inhibits cancer cell proliferation, particularly in breast and cervical cancer models .

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity. Studies have shown:

  • Bacterial Inhibition : Effective against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.
  • Fungal Activity : Exhibits inhibitory effects on Candida albicans, suggesting potential as an antifungal agent.

The compound's mechanism involves disrupting microbial cell membranes and inhibiting essential metabolic pathways .

Case Studies

  • Anticancer Efficacy :
    A study evaluated the compound's efficacy against multiple cancer types. This compound was administered in varying concentrations, leading to a significant reduction in tumor size in xenograft models. The study concluded that the compound could serve as a lead candidate for further development in cancer therapy .
  • Antimicrobial Screening :
    In a comparative analysis of various halogenated compounds, this compound showed superior activity against Staphylococcus aureus, with an MIC of 5 µg/mL. This study highlighted the importance of halogen substituents in enhancing biological activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 2-(3-bromophenyl)-2-oxoacetate
Reactant of Route 2
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Methyl 2-(3-bromophenyl)-2-oxoacetate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.